molecular formula C19H19N5O4S3 B1246654 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

Cat. No. B1246654
M. Wt: 477.6 g/mol
InChI Key: LDIVLKNMIXBIOU-UHFFFAOYSA-N
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Description

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a valine derivative.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

A study synthesized and evaluated N-(substituted benzothiazol-2-yl)amide derivatives, including a compound similar to 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide. The compound exhibited significant anticonvulsant and neuroprotective effects, indicating potential as a safer and effective anticonvulsant with neuroprotective capabilities (Hassan et al., 2012).

Anticancer Activity

Another study focused on the synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety, revealing their antitumor activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

Antimicrobial Properties

Research on pyridine derivatives, including those with benzothiazole, demonstrated considerable antibacterial activity, suggesting their potential in antimicrobial applications (Patel & Agravat, 2009).

Anti-Inflammatory Activity

Compounds with a benzothiazole structure were synthesized and evaluated for their anti-inflammatory properties. Some derivatives showed significant in-vitro anti-inflammatory activity, suggesting potential in treating inflammatory conditions (Rathi et al., 2013).

Corrosion Inhibition

A study on benzothiazole derivatives investigated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors showed high efficiency and stability, indicating their potential in industrial applications (Hu et al., 2016).

properties

Product Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

Molecular Formula

C19H19N5O4S3

Molecular Weight

477.6 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C19H19N5O4S3/c1-10(2)16(24-31(26,27)15-6-4-5-13-17(15)23-30-22-13)18(25)21-19-20-12-8-7-11(28-3)9-14(12)29-19/h4-10,16,24H,1-3H3,(H,20,21,25)

InChI Key

LDIVLKNMIXBIOU-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)NS(=O)(=O)C3=CC=CC4=NSN=C43

Canonical SMILES

CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)NS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
Reactant of Route 2
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
Reactant of Route 5
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

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